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Compound of Interest

Compound Name: Evixapodlin

Cat. No.: B8144761 Get Quote

An objective comparison of the novel oral PD-L1 inhibitor, Evixapodlin, against established

immune checkpoint inhibitor antibodies for the treatment of advanced solid tumors.

This guide provides a comprehensive comparison of the efficacy, mechanism of action, and

experimental protocols of the investigational oral small molecule Evixapodlin (GS-4224) and

approved antibody-based checkpoint inhibitors. The information is intended for researchers,

scientists, and drug development professionals to facilitate an informed understanding of these

distinct therapeutic modalities.

Executive Summary
Evixapodlin is a first-in-class, orally bioavailable small molecule that inhibits the programmed

death-ligand 1 (PD-L1). Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction,

Evixapodlin induces the dimerization of PD-L1 on the cell surface, thereby preventing its

interaction with the PD-1 receptor on T-cells. Preclinical studies have demonstrated its potential

to inhibit tumor growth to a similar extent as the established anti-PD-L1 antibody, atezolizumab.

However, a Phase 1 clinical trial in patients with advanced solid tumors, while demonstrating a

favorable safety profile, did not show any objective responses. In contrast, approved

checkpoint inhibitor antibodies have demonstrated objective responses in early-phase trials in

similar patient populations. This guide will delve into the available data to provide a detailed

comparison.
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Evixapodlin: A Novel Dimerization Approach
Evixapodlin represents a distinct mechanism for inhibiting the PD-1/PD-L1 pathway. As a

symmetrical tetra-aryl small molecule, it binds to PD-L1 and induces its dimerization. This

dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T-cells,

thus releasing the "brake" on the anti-tumor immune response.
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Evixapodlin induces PD-L1 dimerization, blocking PD-1 interaction.

Checkpoint Inhibitor Antibodies: Direct Blockade
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Standard checkpoint inhibitor antibodies, such as pembrolizumab (anti-PD-1), nivolumab (anti-

PD-1), and atezolizumab (anti-PD-L1), function by directly binding to either PD-1 or PD-L1,

physically obstructing their interaction. This blockade also leads to the activation of T-cells and

an anti-tumor immune response.

Checkpoint Inhibitor (Antibody) Mechanism of Action
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Antibodies directly block the PD-1/PD-L1 interaction.

Preclinical Efficacy
Evixapodlin
In a preclinical study, Evixapodlin demonstrated significant anti-tumor activity in a mouse

model with human PD-L1-expressing MC38 colon adenocarcinoma cells. The oral

administration of Evixapodlin resulted in tumor growth inhibition comparable to the anti-PD-L1

antibody atezolizumab.[1]
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Compound Dose Route
Tumor Growth
Inhibition (TGI)

Evixapodlin 25 mg/kg Oral 49-55%

Atezolizumab 10 mg/kg Intraperitoneal ~55%

Clinical Efficacy
Evixapodlin
A Phase 1b/2 dose-escalation and expansion study (NCT04049617) evaluated the safety,

tolerability, pharmacokinetics, and efficacy of Evixapodlin in 18 patients with advanced solid

tumors who were refractory to or intolerant of standard therapies. While the drug was found to

be well-tolerated at doses up to 1500 mg once daily, no objective responses according to

RECIST 1.1 criteria were observed. The study was discontinued for business reasons.[1][2]

Checkpoint Inhibitors
In contrast to Evixapodlin, early-phase clinical trials of currently approved checkpoint inhibitors

demonstrated objective responses in patients with advanced solid tumors. The patient

populations in these initial trials were also heavily pretreated and included a variety of tumor

types.
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Compound Trial Patient Population
Objective
Response Rate
(ORR)

Pembrolizumab KEYNOTE-001
Advanced solid

tumors

1 complete response

(melanoma), 1

complete response

(Merkel cell

carcinoma), 3 partial

responses

(melanoma) in the

initial dose-escalation

cohort.[3]

Nivolumab CA209-003

Advanced solid

tumors (NSCLC

cohort)

17.1% in previously

treated advanced

NSCLC.[4]

Atezolizumab PCD4989g
Advanced solid

tumors

Showed clinical

activity in various

tumor types, including

a 5.9% ORR in a

cohort of patients with

relapsed/refractory

small-cell lung cancer.

Experimental Protocols
Evixapodlin Preclinical In Vivo Study
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Evixapodlin Preclinical Efficacy Workflow
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Workflow for assessing preclinical efficacy of Evixapodlin.

Methodology:

Animal Model: C57BL/6 mice.

Tumor Cell Line: MC38 colon adenocarcinoma cells engineered to express human PD-L1.
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Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.

Treatment Groups:

Vehicle control (oral gavage)

Evixapodlin (25 mg/kg, oral gavage, daily)

Atezolizumab (10 mg/kg, intraperitoneal injection, twice weekly)

Efficacy Endpoint: Tumor growth inhibition (TGI) calculated by comparing the change in

tumor volume in treated groups to the vehicle control group.

Evixapodlin Phase 1 Clinical Trial (NCT04049617)

Evixapodlin Phase 1 Trial (NCT04049617) Workflow

Patient Screening:
Advanced solid tumors,

refractory to standard therapy

Enrollment

Dose Escalation Cohorts:
3+3 design

(400mg, 700mg, 1000mg, 1500mg QD)

Oral administration of Evixapodlin

Safety and Tolerability Assessment
(Primary Endpoint)

Efficacy Assessment (RECIST 1.1)
(Secondary Endpoint)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. UCSF Solid Tumor Clinical Trials for 2025 — San Francisco Bay Area
[clinicaltrials.ucsf.edu]

2. Pembrolizumab KEYNOTE-001: an adaptive study leading to accelerated approval for two
indications and a companion diagnostic - PMC [pmc.ncbi.nlm.nih.gov]

3. A Potent Solution for Tumor Growth and Angiogenesis Suppression via an ELR+CXCL-
CXCR1/2 Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

To cite this document: BenchChem. [Evixapodlin vs. Checkpoint Inhibitors: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8144761#evixapodlin-efficacy-compared-to-
checkpoint-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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